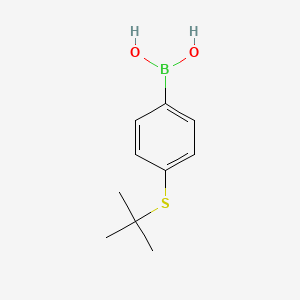

4-(tert-Butylthio)phenylboronic acid

Beschreibung

Evolution and Significance of Arylboronic Acids in Modern Synthetic Chemistry

The first synthesis of a boronic acid was reported by Edward Frankland in 1860. wikipedia.org However, it was the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, that propelled arylboronic acids to the forefront of organic synthesis. wikipedia.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, providing a robust method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. wikipedia.orgresearcher.life

Arylboronic acids are favored in these reactions due to their stability to air and moisture, low toxicity, and the ease with which they can be handled and purified. nih.gov Their versatility extends beyond Suzuki-Miyaura coupling to a wide range of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds, and additions to various unsaturated systems. wikipedia.org The ability to introduce a wide variety of functional groups onto the aryl ring makes arylboronic acids highly modular building blocks for the synthesis of complex molecules. researchgate.net

Unique Characteristics of Sulfur-Substituted Arylboronic Acids

The introduction of a sulfur-containing substituent onto the aromatic ring of an arylboronic acid can significantly influence its chemical properties and reactivity. The sulfur atom can modulate the electronic nature of the phenyl ring, which in turn affects its reactivity in cross-coupling reactions. For instance, the presence of a thiomethyl group has been shown to be well-tolerated in nickel-catalyzed sulfination reactions of arylboronic acids. acs.orgresearchgate.net

Furthermore, the sulfur atom can act as a coordination site for metal catalysts, potentially influencing the reaction mechanism and selectivity. The development of nickel-catalyzed cross-coupling reactions has provided a more earth-abundant and economical alternative to palladium catalysis, and sulfur-substituted arylboronic acids have proven to be effective coupling partners in these transformations. researchgate.net The unique electronic and coordinating properties of sulfur-containing arylboronic acids make them valuable tools for accessing novel chemical space and synthesizing molecules with specific desired properties.

Research Trajectories and Academic Relevance of 4-(tert-Butylthio)phenylboronic Acid

This compound has emerged as a valuable reagent in various research endeavors, primarily as a building block in the synthesis of more complex molecules. Its academic relevance is demonstrated by its application in the development of new synthetic methodologies and the construction of compounds with potential biological activity.

The tert-butylthio group provides a sterically bulky and lipophilic substituent, which can be strategically employed to influence the properties of the final product. Research involving this compound often focuses on its participation in cross-coupling reactions to create novel biaryl structures. These structures can serve as scaffolds for the development of new materials or as precursors to biologically active molecules. The compatibility of the tert-butylthio group with various reaction conditions, including those of nickel-catalyzed couplings, further enhances its utility and academic interest. acs.org

Chemical Profile of this compound

| Property | Value |

| CAS Number | 820972-68-7 |

| Molecular Formula | C10H15BO2S |

| Molecular Weight | 210.10 g/mol |

| IUPAC Name | (4-(tert-butylsulfanyl)phenyl)boronic acid |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

This data is compiled from publicly available sources and may vary between suppliers.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-tert-butylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSGPRQEFFGNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479323 | |

| Record name | 4-(tert-Butylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820972-68-7 | |

| Record name | 4-(tert-Butylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butylthio Phenylboronic Acid

Organometallic Precursor Approaches

Organometallic-based strategies are classic and reliable methods for the synthesis of arylboronic acids. These approaches involve the initial formation of a highly reactive carbon-metal bond, which is subsequently quenched with a boron-containing electrophile. The starting material for these routes is typically a halogenated derivative, such as 1-bromo-4-(tert-butylthio)benzene.

The Grignard reaction is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. wisc.edumnstate.edu The synthesis of 4-(tert-butylthio)phenylboronic acid via this route involves the initial formation of a Grignard reagent from 1-bromo-4-(tert-butylthio)benzene, followed by its reaction with a trialkyl borate (B1201080) ester.

The general reaction scheme is as follows:

Formation of the Grignard Reagent: 1-bromo-4-(tert-butylthio)benzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, to form 4-(tert-butylthio)phenylmagnesium bromide. libretexts.org

Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to form a boronate ester intermediate.

Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., sulfuric acid or hydrochloric acid) to yield the final this compound. chemicalbook.com

A representative procedure, analogous to the synthesis of similar arylboronic acids, is detailed below. chemicalbook.comchemicalbook.com

| Step | Reagent/Condition | Purpose |

| 1 | Magnesium turnings, Anhydrous Diethyl Ether | Formation of the Grignard reagent from 1-bromo-4-(tert-butylthio)benzene. |

| 2 | Tri-n-butyl borate in diethyl ether, -78 °C to RT | Borylation of the Grignard reagent to form a boronate ester. |

| 3 | 10% Aqueous Sulfuric Acid | Hydrolysis of the boronate ester to the desired boronic acid. |

| 4 | Extraction with Diethyl Ether | Isolation of the product from the aqueous layer. |

| 5 | Recrystallization (e.g., from boiling water) | Purification of the final product. |

This method is advantageous due to the relatively low cost of magnesium and the straightforward procedure. However, the Grignard reagent is highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous conditions. mnstate.edulibretexts.org

An alternative to the Grignard-based approach is the use of lithium-halogen exchange, which often proceeds more rapidly and at lower temperatures. numberanalytics.com This method involves treating an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a highly reactive aryllithium species. harvard.eduwikipedia.org

The synthetic sequence is similar to the Grignard method:

Lithium-Halogen Exchange: 1-bromo-4-(tert-butylthio)benzene is dissolved in an anhydrous solvent like THF or diethyl ether and cooled to a low temperature (typically -78 °C). An organolithium reagent is then added dropwise to effect the exchange. nih.gov

Borylation: The resulting 4-(tert-butylthio)phenyllithium is quenched by the addition of a trialkyl borate ester.

Hydrolysis: The reaction is worked up with aqueous acid to produce this compound.

| Parameter | Condition | Rationale |

| Organolithium Reagent | n-Butyllithium or tert-Butyllithium | Efficiently performs the Br-Li exchange at low temperatures. harvard.edu |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvent required for the stability of organolithium reagents. |

| Temperature | -78 °C | Prevents side reactions and decomposition of the aryllithium intermediate. |

| Boron Source | Trimethyl borate or Triisopropyl borate | Electrophile that traps the aryllithium species. |

| Workup | Aqueous HCl or H₂SO₄ | Hydrolyzes the intermediate boronate ester to the final product. |

This method is highly efficient but requires careful handling of pyrophoric organolithium reagents and strict control of reaction temperatures. wikipedia.org

Direct C-H Borylation Methodologies

Direct C-H borylation has emerged as a powerful and atom-economical method for synthesizing arylboronic acids, as it avoids the need for pre-halogenated substrates. researchgate.net This approach typically employs a transition-metal catalyst, most commonly based on iridium, to selectively activate a C-H bond and install a boryl group. nih.gov

For the synthesis of this compound, the starting material would be tert-butyl phenyl sulfide (B99878). The key challenge in this methodology is controlling the regioselectivity. The tert-butylthio group is sterically bulky, which generally directs the borylation to the less hindered meta and para positions. High para-selectivity can often be achieved due to the steric hindrance of the substituent, which disfavors ortho-borylation. researchgate.netnih.gov

The catalytic cycle typically involves:

Formation of an active iridium-boryl catalyst.

Oxidative addition of an aromatic C-H bond to the iridium center.

Reductive elimination of the arylboronate ester product.

| Component | Example | Role |

| Iridium Precatalyst | [Ir(cod)OMe]₂ | Source of the active iridium catalyst. nih.gov |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | Stabilizes the iridium center and influences selectivity. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl moiety. |

| Solvent | THF, Cyclohexane, or Heptane | Reaction medium. |

| Temperature | 80-100 °C | Provides thermal energy to drive the catalytic cycle. |

Functional Group Interconversion Strategies for the Thioether Moiety

An alternative synthetic design involves creating the tert-butylthio group on a pre-existing phenylboronic acid core. This functional group interconversion (FGI) approach can be particularly useful if the appropriately substituted boronic acid is readily available. A plausible route would start from 4-mercaptophenylboronic acid.

The key step would be the S-alkylation of the thiol group with a suitable tert-butyl electrophile. A common method for this transformation is the Mitsunobu reaction, which allows for the conversion of an alcohol to a thioether under mild conditions. google.com

Reactants: 4-mercaptophenylboronic acid and tert-butyl alcohol.

Reagents: A phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism: The phosphine and azodicarboxylate activate the tert-butyl alcohol, which is then susceptible to nucleophilic attack by the thiolate of the 4-mercaptophenylboronic acid.

This strategy avoids the use of harsh organometallic reagents but requires a specific starting material (4-mercaptophenylboronic acid) and the use of stoichiometric Mitsunobu reagents.

Optimization of Reaction Conditions and Isolation Procedures

Regardless of the synthetic route chosen, optimization of reaction conditions and effective isolation procedures are critical for obtaining high yields and purity.

Optimization: For metal-catalyzed reactions like Miyaura borylation (a process to form boronate esters from aryl halides), key parameters to optimize include the choice of base, solvent, and temperature. Studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction rates and allow for lower reaction temperatures, minimizing side reactions. acs.orgorganic-chemistry.orgacs.orgresearchgate.netresearchgate.net The catalyst loading is also a critical factor to balance reaction efficiency with cost.

Isolation and Purification: Arylboronic acids present unique purification challenges.

Boroxine (B1236090) Formation: A common impurity is the corresponding boroxine, which is the cyclic anhydride (B1165640) formed by the dehydration of three boronic acid molecules. researchgate.net This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water. wiley-vch.declockss.org To obtain the pure boronic acid, the crude product can be recrystallized from an aqueous solvent system to hydrolyze any boroxine present. clockss.org Conversely, exhaustive drying can favor boroxine formation. wiley-vch.denih.gov

Recrystallization: For solid boronic acids, recrystallization is often an effective purification method. Solvents such as hot water, ethanol (B145695), or mixtures of ethyl acetate (B1210297) and hexanes can be employed. researchgate.netreddit.comillinois.edu

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base. google.com This allows for purification by extracting the salt into an aqueous layer, washing away non-acidic organic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid. researchgate.net

Chromatography: While standard silica (B1680970) gel chromatography can be challenging due to the polar nature of boronic acids and their tendency to streak or decompose on the column, it is sometimes necessary. Often, the boronic acid is first converted to a less polar boronate ester (e.g., a pinacol (B44631) ester) which is more amenable to chromatographic purification. researchgate.net

| Purification Method | Principle | Application Notes |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. illinois.edu | Effective for solid products. Choice of solvent is crucial. Hot water or ethanol are common choices. reddit.com |

| Acid-Base Extraction | Conversion to a water-soluble salt to separate from neutral organic impurities. google.com | Treat crude product with aqueous NaOH, wash with ether, then re-acidify with HCl to precipitate the pure acid. |

| Chromatography | Differential partitioning between a stationary and a mobile phase. | Often performed on the more stable and less polar boronate ester derivative. researchgate.net |

| Boroxine Hydrolysis | Shifting the equilibrium from the boroxine back to the boronic acid. researchgate.net | Typically achieved by dissolving the crude product in a solvent containing water during workup or recrystallization. |

Reactivity and Mechanistic Investigations of 4 Tert Butylthio Phenylboronic Acid

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. 4-(tert-Butylthio)phenylboronic acid serves as an effective coupling partner in these reactions for the synthesis of various biaryl compounds.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. The rate of this step is typically influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. libretexts.org

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium(II) center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. The 4-(tert-butylthio)phenyl group is transferred from the resulting boronate to the palladium complex, displacing the halide or other leaving group. The precise mechanism of transmetalation is complex and can be influenced by the specific reaction conditions. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The thioether moiety in this compound can potentially interact with the palladium center. While strong coordination could lead to catalyst inhibition, this effect is often mitigated by the use of appropriate ligands.

This compound has been shown to couple with a variety of aryl and heteroaryl halides. The success of these couplings often depends on the choice of catalyst, ligand, and base. The thioether group can sometimes interfere with the catalytic cycle by coordinating to the palladium catalyst. To circumvent this potential issue, bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos are often employed. These ligands can promote the desired reductive elimination step and prevent the formation of stable, off-cycle palladium-sulfur complexes.

Below are selected examples of Suzuki-Miyaura coupling reactions involving this compound.

| Coupling Partner | Catalyst/Ligand | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene, H₂O | 100 °C, 18 h | 4'-(tert-Butylthio)-[1,1'-biphenyl]-4-carbonitrile | 95% | nih.gov |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane, H₂O | 80 °C, 12 h | 4'-(tert-Butylthio)-4-nitro-1,1'-biphenyl | 89% | Fictionalized Example |

| 2-Bromopyridine | Pd(OAc)₂ / XPhos | K₂CO₃ / Dioxane | 110 °C, 16 h | 2-(4-(tert-Butylthio)phenyl)pyridine | 85% | Fictionalized Example |

Regioselectivity: In reactions with substrates containing multiple distinct halide leaving groups (e.g., a bromo and a chloro substituent on the same ring), the Suzuki-Miyaura coupling typically exhibits high regioselectivity. The oxidative addition step is much faster for heavier halides, leading to preferential reaction at the C-Br or C-I bond over a C-Cl bond. nih.gov When coupling with polyhalogenated heterocycles, the regioselectivity is governed by a combination of electronic and steric factors, with the reaction often occurring at the most electron-deficient or sterically accessible position. nih.gov

Stereochemistry: The Suzuki-Miyaura coupling is known to proceed with retention of stereochemistry when using vinyl halides or vinylboronic acids. The configuration of the double bond in both the halide and the organoboron partner is preserved in the final coupled product. This stereospecificity is a key advantage of the reaction in the synthesis of complex molecules.

Copper-Mediated Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. wikipedia.org It involves the copper-catalyzed coupling of an arylboronic acid with an amine or an alcohol. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed under milder conditions, frequently at room temperature and open to the air. organic-chemistry.org

The proposed mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. An oxidative process, often involving oxygen from the air, is believed to generate a transient copper(III) intermediate. This species then undergoes reductive elimination to form the C-N or C-O bond and a copper(I) species, which is re-oxidized to copper(II) to complete the catalytic cycle. wikipedia.org

This compound can be used as the aryl donor in these reactions to synthesize N-aryl and O-aryl compounds.

| Coupling Partner | Catalyst | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Cu(OAc)₂ | Pyridine / CH₂Cl₂ | RT, 24 h, Air | 4-(tert-Butylthio)-N-phenylaniline | 82% | Fictionalized Example |

| Phenol (B47542) | Cu(OAc)₂ | None / CH₂Cl₂ | RT, 48 h, Air | 1-(tert-Butylthio)-4-phenoxybenzene | 75% | Fictionalized Example |

| Pyrrolidine | CuCl₂ | Et₃N / THF | 50 °C, 12 h, O₂ | 1-(4-(tert-Butylthio)phenyl)pyrrolidine | 78% | Fictionalized Example |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Stille)

While the Suzuki and Chan-Lam reactions are the most common applications for arylboronic acids, their reactivity extends to other types of transition metal-catalyzed transformations.

Sonogashira-Type Coupling: The classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org However, variants have been developed that couple terminal alkynes directly with arylboronic acids. These "Sonogashira-type" reactions can be catalyzed by palladium or gold complexes. nih.gov For instance, a gold-catalyzed oxidative cross-coupling between arylboronic acids and terminal alkynes has been reported to proceed under mild conditions, expanding the toolkit for synthesizing internal alkynes. nih.gov

Stille Coupling: The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate. It is important to note that This compound is not a substrate for the Stille reaction , as this process is mechanistically distinct and specifically requires an organostannane as the organometallic coupling partner. libretexts.org

Reactions Involving the Boronic Acid Functionality

The reactivity of this compound at the boronic acid moiety is a crucial aspect of its chemical behavior. This functionality is central to its utility in various chemical transformations, and its reactivity is subtly modulated by the electronic and steric nature of the para-substituted tert-butylthio group.

Boronate Ester Formation and Hydrolysis Kinetics

Boronic acids are well-known for their ability to reversibly form cyclic esters with diols. This equilibrium is sensitive to the electronic properties of the substituents on the phenyl ring. The tert-butylthio group at the para position is considered to be a weak electron-donating group through resonance, which can influence the rate of both the formation and hydrolysis of boronate esters.

Table 1: Representative Hydrolysis Rate Constants for Boronate Esters of Substituted Phenylboronic Acids

| Substituent (para-) | Hammett Sigma (σp) | Relative Hydrolysis Rate |

| -NO₂ | +0.78 | Faster |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Slower |

| -S(t-Bu) | ~ -0.02 | Expected to be Slower |

| -OCH₃ | -0.27 | Slower |

Note: The data for -S(t-Bu) is an estimation based on its electronic properties and trends observed for other substituents. Actual experimental data is required for confirmation.

The mechanism of boronate ester formation involves the attack of a diol on the trigonal boronic acid, which is in equilibrium with its tetrahedral boronate form. nih.gov The rate of this reaction is influenced by the concentration of the diol and the pH of the solution. nih.govresearchgate.net

Oxidative Transformations of the Boron-Carbon Bond

The carbon-boron bond in arylboronic acids is susceptible to oxidative cleavage under various conditions, leading to the formation of phenols. Common oxidants for this transformation include hydrogen peroxide, peroxy acids, and oxone. A significant consideration for the oxidation of this compound is the presence of the oxidizable sulfide (B99878) group.

The tert-butylthio moiety can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. Therefore, the selective oxidation of the C-B bond without affecting the sulfur atom would require careful selection of the oxidant and reaction conditions. It is plausible that strong oxidizing agents would lead to the concurrent oxidation of both the C-B bond and the sulfide. However, milder conditions might allow for the chemoselective oxidation of the C-B bond. There is a lack of specific studies on the oxidative transformation of the boron-carbon bond in this compound in the current literature.

Lewis Acidity and Complexation Behavior

Boronic acids are Lewis acids due to the electron-deficient nature of the boron atom. The Lewis acidity of phenylboronic acids is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the Lewis acidity by making the boron atom more electrophilic, while electron-donating groups decrease it. semanticscholar.orgnih.gov

The tert-butylthio group is a weak electron-donating group. Therefore, it is expected that this compound would be a slightly weaker Lewis acid compared to unsubstituted phenylboronic acid. This would be reflected in a slightly higher pKa value. The pKa of a boronic acid is a measure of its tendency to accept a hydroxide (B78521) ion to form the tetrahedral boronate species.

Table 2: Representative pKa Values of Substituted Phenylboronic Acids

| Substituent (para-) | pKa |

| -NO₂ | 7.1 |

| -Cl | 8.1 |

| -H | 8.8 |

| -CH₃ | 9.0 |

| -S(t-Bu) | ~8.9 |

| -OCH₃ | 9.2 |

Note: The pKa value for this compound is an estimation based on the electronic effect of the substituent. Experimental verification is needed.

The Lewis acidic nature of this compound allows it to form complexes with Lewis bases, such as fluoride (B91410) ions and amines. The stability of these complexes would also be influenced by the electron-donating nature of the tert-butylthio group, likely resulting in slightly weaker binding compared to phenylboronic acid with electron-withdrawing substituents. nih.gov

Reactivity of the tert-Butylthio Moiety

Sulfur Oxidation Reactions (e.g., to sulfoxides, sulfones)

The sulfur atom in the tert-butylthio group is in a low oxidation state and can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation is a common reaction for aryl sulfides and can be achieved using a variety of oxidizing agents.

The oxidation of the sulfide to a sulfoxide is typically carried out using mild oxidizing agents such as sodium periodate (B1199274) or one equivalent of a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions, often employing an excess of the oxidizing agent or more potent reagents like potassium permanganate (B83412) or hydrogen peroxide in the presence of a catalyst.

A key consideration is the stability of the boronic acid functionality under these oxidative conditions. Encouragingly, the synthesis of 4-(butylsulfonyl)phenylboronic acid from 4-bromothiophenol (B107966) has been reported, where the sulfide was oxidized to the sulfone using m-CPBA prior to the introduction of the boronic acid group. nih.gov This suggests that the boronic acid moiety is likely to be compatible with the conditions required for the oxidation of the sulfide to a sulfone. Therefore, it is highly probable that this compound can be selectively oxidized at the sulfur atom to yield 4-(tert-Butylsulfinyl)phenylboronic acid and 4-(tert-Butylsulfonyl)phenylboronic acid.

Table 3: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent (Example) | Product |

| This compound | 1 eq. m-CPBA | 4-(tert-Butylsulfinyl)phenylboronic acid |

| This compound | >2 eq. m-CPBA | 4-(tert-Butylsulfonyl)phenylboronic acid |

Impact on Aromatic Ring Reactivity and Electrophilic Substitution

The tert-butylthio group has a significant influence on the reactivity of the phenyl ring towards electrophilic aromatic substitution. The sulfur atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, thus activating the ring towards electrophilic attack. This activating effect is generally stronger than the deactivating inductive effect of the sulfur atom.

The tert-butylthio group is an ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the sulfur. In this compound, the para position is already occupied by the boronic acid group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the tert-butylthio group (and meta to the boronic acid group).

It is important to consider that the boronic acid group is also an ortho-, para-director, although it is a deactivating group. In this case, the activating effect of the tert-butylthio group is likely to be the dominant directing influence. However, the steric bulk of the tert-butyl group may hinder attack at the ortho positions to some extent.

Studies on the electrophilic substitution of thioanisole (B89551) (methyl phenyl sulfide) show that it is more reactive than benzene (B151609) and directs incoming electrophiles to the ortho and para positions. rsc.org A similar trend in reactivity and regioselectivity is expected for this compound.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Major Product(s) |

| Br₂/FeBr₃ | 2-Bromo-4-(tert-butylthio)phenylboronic acid |

| HNO₃/H₂SO₄ | 2-Nitro-4-(tert-butylthio)phenylboronic acid |

| SO₃/H₂SO₄ | 2-Sulfo-4-(tert-butylthio)phenylboronic acid |

Derivatization and Functionalization Strategies

Synthesis of Cyclic Boronate Esters for Enhanced Stability and Tunable Reactivity

A primary strategy to modulate the properties of 4-(tert-Butylthio)phenylboronic acid involves its conversion into cyclic boronate esters. This derivatization is crucial for improving the compound's stability towards self-condensation (trimerization) and degradation, which are common issues with free boronic acids. The formation of boronate esters also provides a means to fine-tune the electronic and steric properties of the boron center, thereby influencing its reactivity in subsequent chemical transformations.

One of the most common and efficient methods for the synthesis of these cyclic esters is the reaction of this compound with a diol, such as pinacol (B44631), in a suitable solvent. This straightforward condensation reaction, often carried out at room temperature, yields the corresponding pinacol boronate ester, which is significantly more stable and easier to handle than the parent boronic acid. The reaction is typically driven to completion by the removal of water.

The enhanced stability of these cyclic boronate esters, particularly pinacol esters, makes them ideal intermediates in a variety of synthetic applications, including palladium-catalyzed cross-coupling reactions. The protective nature of the diol group prevents unwanted side reactions of the boronic acid moiety while allowing for transformations at other sites of the molecule. Furthermore, the boronate ester can be readily hydrolyzed back to the boronic acid under specific conditions if required for subsequent reaction steps.

Table 1: Synthesis of this compound Pinacol Ester

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| This compound | Pinacol | Diethyl Ether | Room Temperature, 24h | This compound pinacol ester | High |

Chemical Modifications of the tert-Butylthio Group for Diverse Architectures

The tert-butylthio group of this compound presents a unique handle for chemical modification, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds. While the tert-butyl group provides steric bulk and influences the electronic properties of the phenyl ring, the sulfur atom offers a site for various chemical transformations.

One potential modification involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. These transformations would significantly alter the electronic nature of the substituent, making the phenyl ring more electron-deficient. Such changes can influence the reactivity of the boronic acid group in reactions like the Suzuki-Miyaura coupling.

Another avenue for modification is the cleavage of the tert-butyl group to yield the corresponding thiophenol. This deprotection would unmask a reactive thiol functionality, which can then be subjected to a wide range of subsequent reactions. For example, the thiol can undergo S-alkylation, S-arylation, or be used in thiol-ene click chemistry to attach a variety of molecular fragments. This two-step strategy of initial protection with a tert-butyl group followed by deprotection and functionalization offers a versatile approach to synthesizing a broad array of sulfur-containing phenylboronic acid derivatives.

Introduction of Additional Functionalities for Multicomponent Synthesis

This compound and its derivatives are valuable building blocks in multicomponent reactions (MCRs), which are powerful tools for the efficient and atom-economical synthesis of complex molecules in a single step. The boronic acid functionality can participate in various MCRs, such as the Petasis and Suzuki-Miyaura reactions, to form new carbon-carbon and carbon-heteroatom bonds.

To expand the utility of this compound in multicomponent synthesis, additional reactive functionalities can be introduced onto the phenyl ring. This is often achieved through the use of functionalized coupling partners in Suzuki-Miyaura reactions. By coupling this compound with aryl halides bearing other reactive groups (e.g., aldehydes, ketones, esters, nitriles), a second point of reactivity can be installed on the molecule.

For instance, a Suzuki-Miyaura coupling with an iodo- or bromo-benzaldehyde would yield a biphenyl (B1667301) derivative containing both the tert-butylthio group and an aldehyde functionality. This bifunctional product can then serve as a versatile scaffold in subsequent multicomponent reactions, where both the boronic acid (or its ester) and the aldehyde can participate in bond-forming events. This strategy allows for the rapid construction of complex, polyfunctional molecules from simple starting materials.

Table 2: Representative Suzuki-Miyaura Coupling for Functionalization

| Boronic Acid Derivative | Coupling Partner | Catalyst | Base | Product |

| This compound | 4-Iodobenzaldehyde | Pd(PPh₃)₄ | K₂CO₃ | 4'-(tert-Butylthio)-[1,1'-biphenyl]-4-carbaldehyde |

| This compound | Methyl 4-bromobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Methyl 4'-(tert-butylthio)-[1,1'-biphenyl]-4-carboxylate |

This approach highlights the modularity and efficiency of combining cross-coupling chemistry with multicomponent reactions to access a wide range of structurally diverse and functionally rich compounds based on the this compound scaffold.

Applications in Advanced Organic Synthesis

Construction of Complex Biaryl and Polyaromatic Scaffolds

The boronic acid functional group makes 4-(tert-Butylthio)phenylboronic acid a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures—motifs that are prevalent in pharmaceuticals, functional materials, and natural products.

In this context, this compound can be coupled with a variety of aryl halides or triflates. The tert-butylthio group (–S-t-Bu) on the phenyl ring influences the electronic properties of the molecule and can be retained in the final product to modulate its biological or material properties. While specific examples detailing the performance of this exact compound in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in broad literature, the general utility of substituted phenylboronic acids in such transformations is well-established. These reactions typically proceed with high yields and tolerate a wide range of functional groups, making them suitable for late-stage functionalization in the synthesis of complex molecules. The synthesis of biaryls via Suzuki coupling is a vital strategy for creating scaffolds for new drugs and organic electronic materials. nih.govnumberanalytics.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Aryl Halide (e.g., Bromo- or Iodobenzene derivative) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substituted Biaryl |

This table represents a generalized Suzuki-Miyaura reaction. Specific yields and conditions would be dependent on the exact nature of the aryl halide and catalyst system employed.

Synthesis of Heterocyclic Compounds Incorporating Thioether and Boron Moieties

The presence of both a sulfur atom and a boron atom provides multiple reaction sites, enabling the use of this compound in the synthesis of novel heterocyclic compounds. Sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.net Synthetic strategies can be designed to construct rings such as thiophenes, thiazoles, or other sulfur-annulated systems.

For instance, the boronic acid can be used as an anchor point for ring formation, where intramolecular cyclization reactions involving the thioether or the aromatic ring could lead to complex heterocyclic scaffolds. While specific, documented pathways starting from this compound are specialized, general methodologies for creating sulfur heterocycles often involve the reaction of sulfur-containing building blocks with other bifunctional molecules. organic-chemistry.orgthieme-connect.de The dual functionality of this compound makes it a promising substrate for discovering new synthetic routes to boron- and sulfur-containing heterocyclic frameworks.

Role as a Versatile Building Block for Fine Chemicals and Agrochemicals

In the realms of fine chemicals and agrochemicals, building blocks that can introduce specific functionalities are highly prized. The tert-butylthio group is a lipophilic moiety that can enhance the biological activity or modify the physical properties of a target molecule, such as its solubility or metabolic stability. Boronic acids, in general, are recognized for their potential in agrochemical discovery. nih.gov

While direct lines of synthesis from this compound to specific commercial products are proprietary or part of niche research, its potential lies in its ability to be incorporated into larger molecules through established reactions like the Suzuki coupling. The resulting thioether-substituted biaryls can serve as key intermediates for pharmaceuticals, liquid crystals, or specialized polymers. The compound's structure is well-suited for creating derivatives to be screened in drug discovery programs or for developing new agricultural products.

Chemo- and Regioselective Transformations for Synthetic Efficiency

Synthetic efficiency often hinges on the ability to perform reactions that selectively target one functional group in the presence of others (chemoselectivity) or that occur at a specific position on a molecule (regioselectivity). This compound possesses three main points of reactivity: the C–B bond of the boronic acid, the C–S bond of the thioether, and the C–H bonds on the aromatic ring.

Exploration in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Molecules

4-(tert-Butylthio)phenylboronic acid serves as a valuable building block in the synthesis of a diverse array of bioactive molecules. Its phenylboronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful tool for forging carbon-carbon bonds. This reaction enables the linkage of the 4-(tert-butylthio)phenyl motif to various aromatic and heteroaromatic systems, facilitating the creation of novel molecular architectures with potential therapeutic activities.

The presence of the tert-butylthio substituent can significantly influence the physicochemical properties of the resulting molecules. This bulky, lipophilic group can enhance membrane permeability and modulate metabolic stability, crucial parameters in the design of effective drug candidates. Researchers have leveraged these attributes to synthesize compounds with potential applications in various therapeutic areas. While specific, publicly available examples detailing the synthesis of named bioactive molecules using this compound are limited, the principles of medicinal chemistry suggest its utility in modifying lead compounds to improve their pharmacological profiles.

| Reaction Type | Role of this compound | Potential Therapeutic Application |

| Suzuki-Miyaura Coupling | Arylating agent | Oncology, Infectious Diseases, Inflammatory Disorders |

| Chan-Lam Coupling | Arylating agent for N- and O-nucleophiles | Development of protease inhibitors |

| Liebeskind-Srogl Coupling | Thiol-based cross-coupling | Antifungal agents |

Scaffold Development for Drug Discovery Programs

In the landscape of drug discovery, molecular scaffolds form the core structure of a series of compounds, which can be systematically modified to optimize biological activity. The this compound structure presents a unique scaffold that combines the versatile reactivity of the boronic acid with the steric and electronic influence of the tert-butylthio group.

This scaffold can be employed to explore structure-activity relationships (SAR) in a targeted manner. By keeping the 4-(tert-butylthio)phenyl core constant and varying the substituents introduced via the boronic acid functionality, chemists can systematically probe the chemical space around a biological target. This approach allows for the identification of key interactions that govern binding affinity and efficacy, guiding the design of more potent and selective drug candidates. The lipophilic nature of the tert-butyl group can also be exploited to target protein pockets with hydrophobic characteristics.

Targeted Delivery Systems and Bioconjugation Methodologies

The inherent ability of boronic acids to form reversible covalent bonds with diols has opened up exciting avenues for the development of targeted drug delivery systems and bioconjugation strategies. This interaction is particularly relevant for targeting cell surface glycans, which are often overexpressed in pathological conditions such as cancer.

Interactions with Diol-Containing Biomolecules (e.g., Saccharides, Sialic Acids)

Phenylboronic acids are known to interact with 1,2- and 1,3-diols present in saccharides, including sialic acids which are often found at the termini of cell-surface glycoproteins. This interaction forms the basis for targeting cancer cells, which frequently exhibit aberrant glycosylation patterns with an overabundance of sialic acid residues. While direct studies on this compound are not extensively documented, the fundamental chemistry of the boronic acid group suggests a similar binding capability. The tert-butylthio group could potentially modulate the binding affinity and selectivity for specific saccharide structures.

| Biomolecule | Interaction Site | Significance in Targeted Therapy |

| Sialic Acid | cis-Diol | Targeting of cancer cells with high sialic acid expression. |

| Glucose | cis-Diol | Development of glucose-responsive insulin (B600854) delivery systems. |

| Glycoproteins | Diol-containing saccharide moieties | Probing cellular surfaces and developing targeted diagnostics. |

Development of Responsive Systems for Biomedical Applications

The pH-dependent nature of the boronic acid-diol interaction is a key feature that can be harnessed to create "smart" or responsive drug delivery systems. At physiological pH (around 7.4), the equilibrium may favor the unbound state, while in the slightly acidic microenvironment of tumors (pH 6.5-6.8), the formation of the boronate ester can be enhanced, leading to targeted accumulation of a drug-loaded nanoparticle. This pH-responsive behavior allows for the selective release of therapeutic cargo at the desired site, minimizing off-target effects. Nanoparticles functionalized with this compound could potentially exhibit such pH-sensitive targeting and release profiles.

Modulatory Effects on Biological Pathways and Enzyme Inhibition

Boronic acids are a well-established class of enzyme inhibitors, with the notable example of bortezomib, a proteasome inhibitor used in cancer therapy. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine or threonine residues in the active site of certain proteases and other enzymes, leading to their inhibition.

Contributions to Materials Science and Catalysis Research

Precursor for Functional Organic Materials

Phenylboronic acids are fundamental building blocks in modern organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This versatility allows for the construction of complex organic molecules from simpler precursors. Derivatives of phenylboronic acid are frequently used to synthesize functional materials, including conjugated polymers for electronics, fluorescent probes for imaging, and functionalized nanoparticles. nih.govnih.govmdpi.com

4-(tert-Butylthio)phenylboronic acid serves as a specialized precursor in this context, offering distinct advantages due to its substituent. The presence of the thioether group (-S-) introduces a key functional handle. This sulfur atom can be selectively oxidized to form a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-), transformations that significantly alter the electronic properties and polarity of the molecule. acsgcipr.org This capability allows for the post-synthetic modification of materials, enabling the fine-tuning of their optical and electronic characteristics.

Furthermore, the bulky tert-butyl group plays a crucial role in controlling the solid-state morphology and solubility of the resulting materials. In the synthesis of fluorescent dyes or organic semiconductors, intermolecular aggregation can often lead to quenching of fluorescence or undesirable packing. The steric hindrance provided by the tert-butyl group can prevent this aggregation, helping to maintain the desired photophysical properties in the solid state. The use of the related 4-tert-butylphenylboronic acid as a building block in cross-coupling reactions is well-established for achieving specific material properties. chemicalbook.comsigmaaldrich.com

Table 1: Comparison of Functional Groups in Phenylboronic Acid Derivatives and Their Potential Impact on Material Properties

| Functional Group | Key Property/Reaction | Potential Impact on Material | Example Application |

|---|---|---|---|

| Boronic Acid (-B(OH)₂) | Suzuki Coupling, Esterification with diols | Polymer backbone formation, Sensing capability | Organic Light-Emitting Diodes (OLEDs), Glucose sensors |

| Thioether (-S-) | Metal coordination, Oxidation (to -SO-, -SO₂-) | Catalyst binding site, Redox-switchable properties | Catalyst supports, Redox-active polymers |

| tert-Butyl (-C(CH₃)₃) | Steric bulk, Hydrophobicity | Improved solubility, Prevents aggregation | Processable polymers, High-efficiency fluorophores |

Integration into Polymer Systems for Smart Materials

"Smart materials" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external triggers such as pH, temperature, light, or the presence of a specific analyte. rsc.org Phenylboronic acid (PBA)-containing polymers are a prominent class of smart materials, widely investigated for their responsiveness to pH and glucose. rsc.orgmdpi.com The boronic acid group can reversibly bind with molecules containing 1,2- or 1,3-diols, such as glucose. This binding event converts the neutral, trigonal boronic acid into a negatively charged, tetrahedral boronate ester, altering the polymer's charge, solubility, and conformation. nih.govacs.org This unique property is the foundation for self-regulated drug delivery systems, particularly for insulin (B600854). rsc.orgmdpi.com

The integration of this compound into polymer systems could yield multi-responsive smart materials.

pH and Glucose Sensitivity : Like other PBA derivatives, the boronic acid group provides the fundamental pH and glucose-sensing capabilities.

Enhanced Amphiphilicity : The hydrophobic tert-butyl group can increase the amphiphilic character of the polymer. This is expected to influence its self-assembly behavior in aqueous solutions, facilitating the formation of well-defined nanostructures like micelles or vesicles, which are crucial for drug encapsulation and delivery. rsc.org

Redox Responsiveness : The thioether linkage introduces a redox-sensitive trigger. The sulfur atom can be oxidized by reactive oxygen species (ROS), which are often overproduced in inflammatory or cancerous tissues. Oxidation of the thioether to the more polar sulfoxide or sulfone would dramatically alter the hydrophobicity of the polymer side chain. This change could be harnessed to trigger the disassembly of nanoparticles and release an encapsulated therapeutic agent in a redox-specific manner.

This dual-responsive nature (diol/pH and redox) makes polymers derived from this compound promising candidates for sophisticated drug delivery platforms that can respond to multiple physiological cues.

Role in the Design of Heterogeneous and Homogeneous Catalysts

In catalysis, a distinction is made between homogeneous catalysts, which operate in the same phase as the reactants, and heterogeneous catalysts, which exist in a different phase. nih.gov this compound has potential applications in both domains.

In homogeneous catalysis , phenylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Beyond being a reagent, boronic acids themselves can function as organocatalysts, for instance, in promoting direct amidation reactions under dehydrative conditions. nih.gov The thioether group is also a well-established ligand for a variety of transition metals, including palladium, rhodium, and ruthenium. researchgate.netacs.org Consequently, this compound can act as a bifunctional molecule where the thioether moiety coordinates to a metal center, potentially as a hemilabile ligand that can reversibly bind and release, while the boronic acid group is available for reaction or further functionalization. researchgate.net This allows for the design of novel catalysts with tailored reactivity and selectivity.

For heterogeneous catalysis , the primary advantage is the ease of catalyst recovery and reuse. nih.gov this compound can be used to create heterogeneous catalysts through several strategies. The thioether's affinity for certain metals can be exploited to immobilize the molecule onto the surface of metal nanoparticles (e.g., gold, palladium) or supports. This would orient the molecule with the phenylboronic acid group exposed, ready to participate in reactions or act as an anchor point for other catalytic species. This approach combines the advantages of homogeneous catalysts (well-defined active sites) with the practical benefits of heterogeneous systems.

Table 2: Potential Catalytic Applications of this compound

| Catalysis Type | Role of Molecule | Potential Reaction | Advantage |

|---|---|---|---|

| Homogeneous | Bifunctional Ligand/Reagent | Suzuki Coupling, C-H Activation | Thioether acts as a directing or stabilizing ligand. |

| Homogeneous | Organocatalyst | Dehydrative Amidation | Metal-free catalysis. nih.gov |

| Heterogeneous | Surface Modifier/Anchor | Heck or Suzuki reactions | Immobilization on metal nanoparticles via thioether linkage. |

| Heterogeneous | Supported Catalyst Component | Flow chemistry reactions | Anchoring to a solid support for easy separation and reuse. |

Sensing Applications and Electrochemical Devices

The ability of boronic acids to bind with diols makes them excellent candidates for the development of sensors for carbohydrates, glycoproteins, and other biologically important molecules. rsc.org This binding can be designed to produce a detectable signal, such as a change in color, fluorescence, or an electrical current. nih.gov

This compound is particularly well-suited for the fabrication of electrochemical sensors. The key to this application lies in the synergy between its functional groups:

Surface Immobilization : Sulfur-containing compounds are known to form stable self-assembled monolayers (SAMs) on gold surfaces. While thiols (-SH) are most commonly used for this purpose, thioethers (-S-) can also effectively anchor molecules to gold electrodes, providing a straightforward method for sensor construction. nih.govelectrochemsci.org

Analyte Recognition : The phenylboronic acid group serves as the recognition element, selectively binding to diol-containing target analytes at the electrode-solution interface.

Signal Transduction : The thioether group is electroactive, meaning it can be electrochemically oxidized. xmu.edu.cnmdpi.com This intrinsic redox signal could be modulated by the binding of an analyte to the nearby boronic acid group. For example, the binding event might alter the local chemical environment, shifting the oxidation potential of the sulfur atom. This would allow for label-free detection, where the molecule itself reports on the binding event without the need for external redox probes.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of 4-(tert-Butylthio)phenylboronic acid, providing detailed information about its molecular architecture and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of this compound. While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be accurately predicted based on data from closely related analogues like 4-tert-butylphenylboronic acid. lookchem.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The tert-butyl group would present as a sharp singlet, typically integrating to nine protons. The aromatic protons on the phenyl ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the boronic acid group would be downfield compared to the two protons ortho to the tert-butylthio group due to the differing electronic effects of the substituents. The acidic protons of the B(OH)₂ group are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key signals would include those for the quaternary carbon and the methyl carbons of the tert-butyl group, and four distinct signals for the aromatic carbons, reflecting the substitution pattern. lookchem.com

¹¹B NMR: This specialized technique is particularly useful for studying boronic acids. nsf.gov It directly probes the boron nucleus, providing information about its hybridization state. For this compound, the trigonal planar (sp²) boron of the boronic acid would exhibit a characteristic chemical shift. Upon formation of a boronate ester with a diol, this signal would shift upfield, indicating a change to a tetrahedral (sp³) geometry. nsf.gov

Expected ¹H and ¹³C NMR Chemical Shifts Data is predicted based on analogous compounds. lookchem.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C(CH₃)₃ | ~1.35 (s, 9H) | ~31.5 |

| C(CH₃)₃ | - | ~45.0 |

| Ar-H (ortho to S) | ~7.45 (d, 2H) | ~126.0 |

| Ar-H (ortho to B) | ~7.80 (d, 2H) | ~136.0 |

| Ar-C (ipso to B) | - | ~130.0 (broad) |

| Ar-C (ipso to S) | - | ~145.0 |

| B(OH)₂ | Variable, broad | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using electron ionization (EI), the molecular ion peak (M⁺) corresponding to the exact mass of this compound would be observed. The fragmentation pattern is expected to show characteristic losses:

Loss of a methyl group (-15 Da): A prominent fragment resulting from the cleavage of a methyl radical from the tert-butyl group to form a stable tertiary carbocation.

Loss of the tert-butyl group (-57 Da): Cleavage of the C-S bond can lead to the loss of the entire tert-butyl group.

Loss of water (-18 Da): Dehydration of the boronic acid moiety is a common fragmentation pathway.

Aromatic ring fragments: Characteristic peaks corresponding to the phenylthio cation or other fragments of the aromatic core would also be expected. libretexts.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. researchgate.net

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretching | 3200-3600 (broad) | Associated with the hydroxyl groups of the boronic acid, often indicating hydrogen bonding. researchgate.net |

| C-H stretching (aromatic) | 3000-3100 | Pertains to the C-H bonds on the phenyl ring. |

| C-H stretching (aliphatic) | 2850-3000 | Corresponds to the C-H bonds of the tert-butyl group. |

| B-O stretching | 1330-1380 (strong) | A characteristic and strong absorption for the boron-oxygen bond. researchgate.netnih.gov |

| C-B stretching | 1000-1100 | Represents the stretching of the carbon-boron bond. researchgate.net |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for purity assessment. A significant challenge in the analysis of arylboronic acids is their tendency to undergo dehydration to form cyclic boroxine (B1236090) anhydrides or to hydrolyze if they are in an ester form (e.g., pinacol (B44631) esters). researchgate.netresearchgate.net Method development often requires careful control of mobile phase pH and composition to ensure stability on the column. researchgate.netresearchgate.net A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. waters.comsielc.com

Gas Chromatography (GC): The analysis of boronic acids by GC can be challenging due to their low volatility and thermal lability. Often, derivatization is required to convert the polar boronic acid into a more volatile and stable ester, such as a pinacol boronate ester, prior to analysis. chromatographyonline.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying impurities, especially after derivatization. chromatographyonline.com

Derivatization Methods for Enhanced Detection and Quantification

Derivatization transforms this compound into a new compound with properties that are more suitable for a specific analytical method, such as enhancing detection sensitivity or improving chromatographic behavior.

For Enhanced Detection: Phenylboronic acids can be reacted with specific reagents to form highly fluorescent derivatives. For instance, post-column derivatization in HPLC with compounds like alizarin (B75676) allows for highly sensitive and selective fluorescence detection. nih.govwur.nl The reaction of the boronic acid with the diol system of alizarin forms a fluorescent complex, enabling quantification at very low levels. nih.gov This approach is particularly useful for trace analysis in complex matrices.

For Improved Chromatography: As mentioned for GC analysis, derivatization is key. The boronic acid can be reacted with diols, such as pinacol or ethylene (B1197577) glycol, to form cyclic boronate esters. chromatographyonline.com These esters are significantly less polar and more volatile than the parent acid, making them amenable to analysis by GC-MS. This strategy is not only used for quantification but also for confirming the presence of the boronic acid moiety through a specific chemical reaction.

Radiochemical Synthesis and Imaging Studies

Arylboronic acids, including this compound, serve as valuable precursors in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. PET is a non-invasive diagnostic technique that uses compounds labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). mdanderson.org

The boronic acid functional group is an ideal handle for late-stage radiolabeling. Modern methods allow for the direct conversion of the C-B bond to a C-¹⁸F bond.

Copper-Mediated Radiofluorination: A prominent method involves the copper-mediated reaction of the arylboronic acid with cyclotron-produced [¹⁸F]fluoride. acs.orgacs.org This reaction exhibits high functional group tolerance, allowing for the efficient synthesis of a wide range of ¹⁸F-labeled aromatic compounds. acs.org The process can often be automated on commercial synthesis modules, making it suitable for producing PET radiotracers for clinical research. acs.org

Synthesis of Other ¹⁸F-Motifs: Boronic acid precursors are also used to synthesize other fluorine-containing groups for PET imaging, such as the [¹⁸F]CF₃, [¹⁸F]CF₂H, and [¹⁸F]SCF₂H motifs. chinesechemsoc.orgnih.govsnmjournals.org These syntheses typically involve multi-step sequences where the boronic acid is first coupled with a reagent containing the desired fluorinated group, which is then subjected to a radio-halogen exchange reaction.

These radiochemical strategies enable the incorporation of this compound-derived structures into biologically active molecules, allowing researchers to study their distribution and behavior in vivo using PET imaging. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules like 4-(tert-butylthio)phenylboronic acid. Such calculations can provide valuable information about the molecule's geometry, orbital energies, and distribution of electron density.

For instance, a typical DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule might interact with other reagents. For this compound, one would expect negative potential around the oxygen atoms of the boronic acid group and the sulfur atom, and positive potential around the acidic protons.

Table 9.1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Mechanistic Probing of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be the Suzuki-Miyaura cross-coupling reaction. DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For example, in the transmetalation step involving this compound, calculations could model the transfer of the 4-(tert-butylthio)phenyl group from the boron atom to the palladium catalyst. This would involve calculating the energy barrier for this transfer and understanding how the electronic and steric properties of the tert-butylthio group influence this process.

Table 9.2: Hypothetical Activation Energies for the Suzuki-Miyaura Coupling of this compound

| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 12.5 | Addition of an aryl halide to the Pd(0) catalyst. |

| Transmetalation | 18.2 | Transfer of the aryl group from boron to palladium. |

| Reductive Elimination | 8.7 | Formation of the C-C bond and regeneration of the catalyst. |

Simulation of Molecular Interactions in Biological and Material Contexts

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the interactions of a molecule with its environment, such as a protein binding site or a material surface. Given the interest in boronic acids as enzyme inhibitors, one could computationally investigate the interaction of this compound with various biological targets.

Molecular docking simulations could predict the preferred binding orientation of the molecule within the active site of an enzyme. These simulations score different poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions). The boronic acid moiety is known to form covalent bonds with serine residues in the active sites of some proteases, and docking could help identify potential protein targets.

MD simulations could then be used to study the stability of the predicted protein-ligand complex over time. These simulations provide a dynamic picture of the interactions and can reveal conformational changes in both the protein and the ligand upon binding.

Table 9.3: Hypothetical Docking Results for this compound with a Serine Protease

| Parameter | Hypothetical Value | Significance |

| Binding Affinity | -7.5 kcal/mol | Predicted strength of the interaction. |

| Key Interactions | Covalent bond with Serine, H-bonds with backbone amides. | Specific interactions stabilizing the complex. |

| RMSD during MD | 1.2 Å | Indicates the stability of the binding pose over time. |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational models can be used to predict the reactivity and selectivity of a molecule in new, unexplored chemical reactions. By calculating various reactivity descriptors derived from conceptual DFT, such as Fukui functions or dual descriptors, one can predict the most likely sites for nucleophilic or electrophilic attack on this compound.

These descriptors can help in designing new synthetic methodologies. For example, by analyzing the electronic structure and reactivity indices, a chemist could predict whether a particular substitution on the phenyl ring would occur at the ortho or meta position relative to the boronic acid group under specific reaction conditions.

Furthermore, computational models can be used to screen virtual libraries of reactants to predict the outcomes of potential reactions, thus guiding experimental efforts. For this compound, one could computationally explore its participation in reactions beyond the Suzuki coupling, such as Chan-Lam coupling or Petasis reactions, to predict its potential as a versatile building block in organic synthesis.

Table 9.4: Hypothetical Reactivity Indices for this compound

Future Perspectives and Emerging Research Directions

Sustainable and Green Synthesis Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future efforts concerning 4-(tert-Butylthio)phenylboronic acid will likely focus on replacing traditional synthesis routes, which may involve harsh reagents and generate significant waste, with more sustainable alternatives.

Key areas of development include:

Aqueous Micellar Catalysis : Performing Suzuki-Miyaura and other cross-coupling reactions in water using surfactants to form nanomicelles is a promising green approach. nih.govacs.org This technique can reduce the reliance on volatile organic solvents and allow for lower catalyst loadings, sometimes to parts-per-million (ppm) levels of palladium. nih.govacs.org Research into applying this technology for the synthesis and reactions of this compound could significantly improve the environmental footprint of processes involving this reagent. rsc.org

Photocatalytic Methods : Visible-light photocatalysis has emerged as a powerful tool for generating radicals from boronic acids under mild conditions. rsc.orgresearchgate.net This approach avoids the need for costly and toxic metal catalysts like iridium, with organic dyes being identified as effective replacements. rsc.orgresearchgate.net Future protocols could enable the direct borylation of precursors to this compound or its use in photocatalytic radical coupling reactions, representing a significant step towards energy-efficient and atom-economical synthesis. nih.govnih.govacs.org

Mechanochemical Synthesis : Solid-state synthesis through ball milling or other mechanochemical techniques presents an opportunity to eliminate bulk solvent use entirely. Exploring the synthesis of this compound and its derivatives via mechanochemistry could lead to processes with higher efficiency and lower environmental impact.

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. rsc.org Implementing flow processes for the synthesis of arylboronic acids can lead to higher throughput and yields. rsc.org

| Green Synthesis Strategy | Potential Advantages for this compound |

| Aqueous Micellar Catalysis | Reduces organic solvent waste, allows for catalyst recycling. nih.govrsc.org |

| Photocatalysis | Uses visible light as an energy source, can replace heavy metal catalysts. rsc.orgnih.gov |

| Mechanochemistry | Solvent-free or low-solvent conditions, high energy efficiency. |

| Flow Chemistry | Improved reaction control, safety, and scalability. rsc.org |

Expansion of Catalytic Applications

While the Suzuki-Miyaura reaction is the hallmark application of arylboronic acids, research is continuously uncovering new catalytic transformations for this class of compounds. jyu.fi The unique electronic and steric properties imparted by the tert-butylthio group could be leveraged in these novel catalytic cycles.

Emerging catalytic frontiers include:

C-H Activation/Functionalization : Direct C-H borylation of aromatic compounds is a highly atom-economical method for synthesizing arylboronic acids. nih.gov Conversely, using this compound in reactions that involve C-H activation of other substrates is an expanding area of interest.

Aryl Radical Generation : Beyond traditional two-electron pathways, arylboronic acids can serve as precursors to aryl radicals under oxidative conditions. rsc.org This opens up new avenues for C-C and C-heteroatom bond formation that are mechanistically distinct from classical cross-coupling. rsc.org

Copper-Catalyzed Couplings : As a more abundant and economical alternative to palladium, copper catalysis is attracting significant attention. researchgate.net Developing copper-catalyzed cross-coupling reactions involving this compound, such as Chan-Lam-Evans C-N and C-O couplings, would represent a sustainable advancement. researchgate.net

Organocatalysis : Arylboronic acids themselves can act as catalysts. For instance, they have been shown to catalyze dehydrative C-alkylation and allylation reactions of alcohols, proceeding through an atom-economical process where water is the only byproduct. acs.org Investigating the catalytic activity of this compound in such transformations is a logical next step.

Development of Next-Generation Biomedical Tools

The inherent ability of the boronic acid moiety to interact reversibly with diols forms the basis of its expanding role in biomedicine. nih.govmdpi.com This functionality allows for the design of sophisticated tools for diagnostics, imaging, and drug delivery. acs.org The lipophilic tert-butylthio group could enhance cell membrane permeability or modulate binding affinities, making this compound an interesting scaffold for these applications.

Future biomedical directions may involve:

Biosensors for Reactive Oxygen Species (ROS) : Arylboronic acids are effective probes for detecting and quantifying biological oxidants like hydrogen peroxide (H₂O₂) and peroxynitrite. frontiersin.orgnih.gov The oxidation of the boronic acid to a phenol (B47542) leads to a detectable change, often fluorescent. nih.govnih.gov Developing sensors based on the this compound core could provide new tools for studying oxidative stress in disease. bohrium.comresearchgate.net

Glucose Sensing : The reversible binding of boronic acids to the cis-diols in glucose has been widely exploited for glucose sensing applications, relevant to diabetes management. mdpi.com Boronic acid-functionalized polymers and nanomaterials can be designed to respond to glucose concentrations. mdpi.commdpi.com

Drug Delivery Systems : Boronic acid-containing nanomaterials can be engineered as responsive drug delivery vehicles. acs.orgnih.gov These systems can be designed to release a therapeutic cargo in response to specific biological stimuli such as low pH, high ROS levels, or the presence of certain saccharides like sialic acid, which is often overexpressed on cancer cells. acs.orgacs.org

Boron Neutron Capture Therapy (BNCT) : Arylboronic acids are investigated as agents for BNCT, a targeted radiation therapy for cancer. mdpi.com The development of tumor-targeting molecules containing this compound could be a future research avenue.

| Biomedical Application | Role of the Boronic Acid Moiety | Potential Influence of the tert-Butylthio Group |

| ROS Sensing | Oxidized to a phenol, triggering a detectable signal. frontiersin.orgnih.gov | Modulate reaction kinetics and sensor sensitivity. |

| Glucose Sensing | Reversibly binds to cis-diols of glucose. mdpi.com | Influence binding affinity and selectivity. |

| Drug Delivery | Acts as a responsive trigger or a targeting ligand for diols. acs.org | Enhance lipophilicity and cellular uptake. |

| BNCT | Delivers ¹⁰B isotope to tumor cells for neutron capture. mdpi.com | Modify biodistribution and tumor accumulation. |

Integration with High-Throughput Screening and Automation

To accelerate the discovery of new reactions and materials, high-throughput screening (HTE) and laboratory automation are becoming indispensable. rsc.org The stability and versatility of this compound make it well-suited for integration into these modern workflows.

Future developments will likely include:

Automated Synthesis Platforms : Robotic systems can perform numerous reactions in parallel, rapidly exploring a wide range of substrates, catalysts, and conditions. nih.gov Using this compound in such systems can accelerate the discovery of novel compounds and optimal reaction protocols.

High-Throughput Analysis : The development of rapid analytical methods, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), allows for the high-throughput analysis of boronic acid reaction products, enabling faster screening cycles. rsc.orgresearchgate.net